molecular formula C20H17NO5 B4050539 4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-furoate

4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-furoate

Cat. No.: B4050539
M. Wt: 351.4 g/mol
InChI Key: UEHDDKOEXQDYBR-UHFFFAOYSA-N
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Description

4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-furoate is a useful research compound. Its molecular formula is C20H17NO5 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.11067264 g/mol and the complexity rating of the compound is 634. The solubility of this chemical has been described as 21.5 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Science Applications

  • Furanoid Ester Synthesis from Unsaturated Fatty Esters :

    • Research in the synthesis of furanoid esters from methyl octadecadiynoates shows the transformation of diacetylenic esters into 1,4-dioxo and 1,5-dioxo derivatives. These derivatives undergo further reactions to produce furanoid, α,β-unsaturated oxocyclohexenyl, and pentenyl derivatives, highlighting the potential for creating novel compounds with unique properties (Jie & Lam, 1977).
  • Mesogenic Schiff Bases Derived from Isoindoline-1,3-dione :

    • A study on the synthesis, structural, and mesophase characterization of isoindoline-1,3-dione based mesogenic Schiff bases shows the preparation of compounds displaying enantiotropic liquid crystalline behavior with Nematic texture. This indicates potential applications in liquid crystal display technologies and materials science (Dubey et al., 2018).
  • Oxidative Esterification of Hydroxymethylfurfural :

    • Research on the oxidative esterification of 5-hydroxymethylfurfural (HMF) to prepare corresponding esters over Cox Oy -N@C catalysts using O2 as a benign oxidant demonstrates the potential for creating sustainable and environmentally friendly pathways for synthesizing esters with applications in material science and green chemistry (Deng et al., 2014).

Analytical Chemistry and Biological Applications

  • Lipid Peroxidation Assay Development :

    • A study on the reactions of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals contributes to analytical chemistry by developing a new colorimetric assay for lipid peroxidation. This methodology could be crucial for understanding oxidative stress and its implications in biological systems and diseases (Gerard-Monnier et al., 1998).
  • Ferroelectric Liquid Crystal Materials :

    • Research into ferroelectric liquid crystal materials, such as the synthesis of (+)-4-(5-alkyl-1,3-dioxan-2-yl)phenyl 4-(2-methylbutoxy)benzoates, showcases the development of materials with specific mesomorphic behaviors. These findings are relevant for advanced display technologies and optoelectronic devices (Haramoto & Kamogawa, 1990).

Properties

IUPAC Name

[4-(5-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5/c1-12-4-9-15-16(11-12)19(23)21(18(15)22)13-5-7-14(8-6-13)26-20(24)17-3-2-10-25-17/h2-8,10,15-16H,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHDDKOEXQDYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807698
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-furoate
Reactant of Route 2
4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-furoate
Reactant of Route 3
4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-furoate
Reactant of Route 4
4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-furoate
Reactant of Route 5
4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-furoate
Reactant of Route 6
Reactant of Route 6
4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-furoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.